Heptachloroquinoline
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Overview
Description
Heptachloroquinoline is a highly chlorinated derivative of quinoline, a heterocyclic aromatic organic compound It is characterized by the presence of seven chlorine atoms attached to the quinoline ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptachloroquinoline can be synthesized through the direct chlorination of quinoline. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination of the quinoline ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient chlorinating agents and optimized reaction conditions to achieve higher yields and purity. Methods such as the use of sulfuryl chloride or phosphorus pentachloride in combination with aluminum trichloride have been explored .
Chemical Reactions Analysis
Types of Reactions: Heptachloroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in this compound can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation: this compound can be oxidized to form quinoline derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
- Substituted quinolines with various functional groups depending on the nucleophile used.
- Partially dechlorinated quinolines from reduction reactions.
- Oxidized quinoline derivatives with additional functional groups.
Scientific Research Applications
Mechanism of Action
Heptachloroquinoline can be compared with other chlorinated quinoline derivatives such as:
- Nonachloroacridine
- Nonachlorophenanthridine
- Nonachloro-7,8-benzoquinoline
Uniqueness: this compound is unique due to its specific pattern of chlorination, which imparts distinct chemical properties and reactivity compared to other chlorinated quinolines. Its high degree of chlorination makes it particularly useful in applications requiring strong electron-withdrawing groups .
Comparison with Similar Compounds
- Heptachloroisoquinoline
- Hexachloroquinoline
- Pentachloroquinoline
These compounds share similar structural features but differ in the number and position of chlorine atoms, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
1084-27-1 |
---|---|
Molecular Formula |
C9Cl7N |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
2,3,4,5,6,7,8-heptachloroquinoline |
InChI |
InChI=1S/C9Cl7N/c10-2-1-3(11)7(15)9(16)17-8(1)6(14)5(13)4(2)12 |
InChI Key |
CMWSJLNFOVKWGA-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(C(=C2Cl)Cl)Cl |
Origin of Product |
United States |
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